molecular formula C16H15FN2O B2734130 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol CAS No. 923679-04-3

2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

Cat. No.: B2734130
CAS No.: 923679-04-3
M. Wt: 270.307
InChI Key: XJPQGUVVERCZAR-UHFFFAOYSA-N
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Description

The compound 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a benzimidazole derivative characterized by a 4-fluorobenzyl substitution at the N1 position of the benzodiazole core and an ethanol side chain at the C2 position.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-16(19)9-10-20/h1-8,20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPQGUVVERCZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol typically involves the reaction of 4-fluorobenzylamine with 2-chlorobenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)acetaldehyde or 2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)acetic acid.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards its targets. The ethanol moiety may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with structurally related benzimidazole derivatives, focusing on substituent variations and physicochemical properties:

Compound Name Substituents (Benzodiazole Core) Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Key Differences
2-{1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol (Target) N1: 4-Fluorobenzyl; C2: Ethanol Not provided Not provided Not provided Reference compound
2-{1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol N1: 2-Chlorobenzyl; C2: Ethanol 286.76 Not provided Not provided Halogen position (Cl vs. F)
[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol N1: Difluoromethyl; C2: Methanol 198.17 Not provided Not provided Shorter chain (methanol vs. ethanol)
2-(6-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol N1: Methyl; C6: Methoxy; C2: Ethanol Not provided Not provided Not provided Additional methoxy substituent
1-(4-Fluorophenyl)methyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one N1: 4-Fluorobenzyl; C2: Pyrrolidinone Not provided 4.3 47.4 Pyrrolidinone ring substitution

Key Observations :

  • Halogen Effects : The 2-chlorophenyl analog has a higher molecular weight (286.76 vs. ~270 estimated for the target compound) due to chlorine’s atomic mass. Chlorine’s larger size and lipophilicity may enhance membrane permeability compared to fluorine.
  • Chain Length: The difluoromethyl-methanol analog has a shorter side chain, which could reduce solubility in polar solvents compared to the ethanol chain in the target compound.
Comparison with Other Compounds:
  • 2-(4-Fluorophenyl)-1H-benzimidazole : Synthesized in 92% yield using Na₂S₂O₅ in ethanol/water.
  • Pyrrolidinone Derivative : Requires multi-step synthesis, including phenoxyethyl substitution and cyclization, likely reducing overall yield.

Biological Activity

The compound 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H17FN2O
  • Molecular Weight : 274.32 g/mol

This compound features a benzodiazole ring substituted with a fluorophenyl group and an ethanol moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor. This interaction enhances the receptor's response to GABA, the primary inhibitory neurotransmitter in the brain, potentially leading to anxiolytic and sedative effects.

Table 1: Mechanistic Insights

MechanismDescription
GABA-A ModulationEnhances GABAergic transmission
Metabolic StabilityDemonstrates improved stability compared to similar compounds
Hepatotoxicity RiskLower potential for liver toxicity than comparator drugs

Biological Activity

Research indicates that compounds within the benzodiazole class exhibit a range of biological activities including:

  • Anxiolytic Effects : The modulation of GABA-A receptors suggests potential use in anxiety disorders.
  • Neuroprotective Properties : Some studies indicate neuroprotective effects against excitotoxicity.
  • Antidepressant-like Activity : Compounds have shown promise in preclinical models for depression.

Study 1: GABA-A Receptor Modulation

A study published in Nature Communications reported that derivatives of benzodiazoles, including those similar to our compound, effectively modulated the α1β2γ2 subtypes of GABA-A receptors. These findings suggest that such compounds could be developed into therapeutic agents for anxiety and related disorders .

Study 2: Metabolic Stability Assessment

In another research effort, the metabolic stability of several benzodiazole derivatives was evaluated using human liver microsomes. The results indicated that the compound retained significant metabolic stability, with over 90% remaining after 120 minutes of incubation, highlighting its potential for further development .

Potential Therapeutic Applications

Given its biological profile, this compound could be explored for several therapeutic applications:

  • Anxiety Disorders : As a GABA-A PAM, it may serve as an effective treatment option.
  • Neurodegenerative Diseases : Its neuroprotective properties warrant investigation in models of diseases like Alzheimer's.

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